molecular formula C24H19ClN4OS B11683686 1-[3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11683686
M. Wt: 447.0 g/mol
InChI Key: UVSQOFWKWRCZGI-UHFFFAOYSA-N
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Description

1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps. The starting materials often include 2-chlorobenzaldehyde, methyl phenyl ketone, and phthalazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its spiro structure, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C24H19ClN4OS/c1-16-19-12-6-7-13-20(19)24(28(26-16)18-10-4-3-5-11-18)29(27-23(31-24)17(2)30)22-15-9-8-14-21(22)25/h3-15H,1-2H3

InChI Key

UVSQOFWKWRCZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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